molecular formula C13H16FNO2 B1462073 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-10-9

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol

Cat. No.: B1462073
CAS No.: 1082862-10-9
M. Wt: 237.27 g/mol
InChI Key: VFHDABHQBYUPJL-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds to "[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol" involves complex chemical reactions that yield molecules with potential antiproliferative activity and structure characterized using various spectroscopic techniques. These compounds often crystallize in the monoclinic crystal system and their molecular structures are stabilized by inter and intra-molecular hydrogen bonds, as seen in the study of a novel bioactive heterocycle by (Prasad et al., 2018). Similar structural and crystallographic studies have been conducted on compounds with potential biological activities, revealing the importance of piperidine derivatives in medicinal chemistry (Naveen et al., 2015).

Antiproliferative and Antimicrobial Activities

Compounds synthesized from piperidine derivatives have been evaluated for their antiproliferative and antimicrobial activities. For instance, novel diphenyl(piperidin-4-yl) methanol derivatives have been synthesized and tested for their cell antiproliferation activity, indicating the significance of the methoxy and fluorine groups on the diphenyl(piperidin-4-yl) methanol moiety for antiproliferative activity (Prasad et al., 2008). Another study synthesized and characterized new pyridine derivatives with antimicrobial activity, showing modest activity against investigated bacterial and fungal strains (Patel et al., 2011).

Antipsychotic Potential and Receptor Affinity

The affinity of piperidine derivatives for dopamine and serotonin receptors has been explored in the context of their potential as antipsychotic agents. A study on conformationally constrained butyrophenones highlighted compounds with selective affinity for 5-HT(2A) receptors, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 2000).

Chemical Kinetics and Reaction Mechanisms

Research on the kinetics of reactions involving piperidine derivatives provides insight into their chemical behavior and potential applications in synthetic chemistry. For example, the kinetics of the aromatic nucleophilic substitution reaction of 1-fluoro-2,4-dinitrobenzene with piperidine was studied, offering valuable data on the influence of various solvents on reaction rates (Yangjeh & Gholami, 2003).

Properties

IUPAC Name

(4-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-5-3-11(4-6-12)13(17)15-7-1-2-10(8-15)9-16/h3-6,10,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDABHQBYUPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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